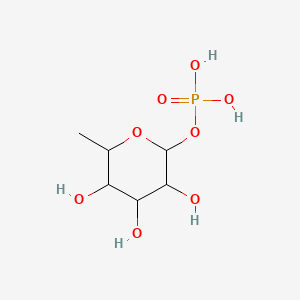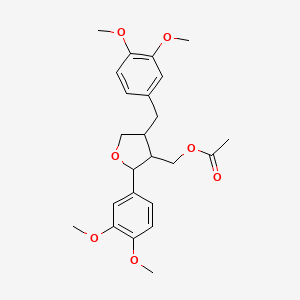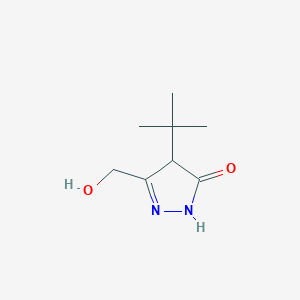
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is a coordination complex involving a rhodium ion and an organic ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rhodium coordination complexes typically involves the reaction of rhodium salts with organic ligands under controlled conditions. For example, the preparation of the compound might involve the reaction of rhodium(III) chloride with the organic ligand (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate in a suitable solvent such as ethanol or acetonitrile. The reaction conditions, including temperature, pH, and reaction time, would be optimized to achieve the desired product.
Industrial Production Methods
Industrial production of rhodium complexes often involves large-scale reactions in batch or continuous flow reactors. The process would include purification steps such as crystallization, filtration, and drying to obtain the final product in high purity.
化学反应分析
Types of Reactions
Rhodium coordination complexes can undergo various types of chemical reactions, including:
Oxidation: Rhodium complexes can participate in oxidation reactions, where the rhodium ion changes its oxidation state.
Reduction: These complexes can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving rhodium complexes include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from reactions involving rhodium complexes depend on the specific reaction type. For example, oxidation reactions might yield higher oxidation state rhodium complexes, while substitution reactions would result in new rhodium-ligand complexes.
科学研究应用
Chemistry
Rhodium complexes are widely used as catalysts in various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation. Their unique catalytic properties make them valuable in synthetic organic chemistry.
Biology
In biological research, rhodium complexes have been studied for their potential as anticancer agents. Their ability to interact with DNA and proteins makes them promising candidates for drug development.
Medicine
Rhodium complexes are being explored for their therapeutic potential, particularly in the treatment of cancer. Their ability to induce apoptosis in cancer cells is a key area of research.
Industry
In industrial applications, rhodium complexes are used as catalysts in processes such as the production of acetic acid and the synthesis of fine chemicals. Their efficiency and selectivity make them valuable in large-scale chemical manufacturing.
作用机制
The mechanism of action of rhodium complexes involves their interaction with molecular targets such as DNA, proteins, and other cellular components. The rhodium ion can coordinate with various ligands, facilitating different chemical transformations. In catalytic processes, the rhodium complex acts as a catalyst by providing an active site for the reaction to occur, lowering the activation energy and increasing the reaction rate.
相似化合物的比较
Similar Compounds
Rhodium(III) chloride: A common rhodium salt used in the synthesis of various rhodium complexes.
Rhodium(II) acetate: Another rhodium complex with distinct catalytic properties.
Rhodium(III) acetylacetonate: A widely used rhodium complex in catalytic applications.
Uniqueness
The compound “(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)” is unique due to its specific ligand structure, which can impart distinct properties to the rhodium complex. The presence of the (2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand can influence the reactivity, stability, and selectivity of the complex in various chemical reactions.
属性
分子式 |
C56H56N4O16Rh2 |
|---|---|
分子量 |
1246.9 g/mol |
IUPAC 名称 |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m0000../s1 |
InChI 键 |
PDTSLZCQKKXVQL-HXNMTVKDSA-J |
手性 SMILES |
CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
规范 SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dihydroxy-2-(4-hydroxyphenyl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12321427.png)
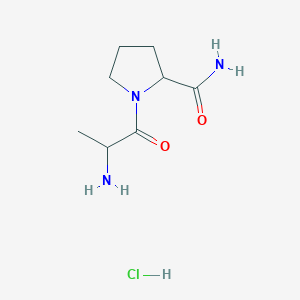
![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
![17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12321437.png)
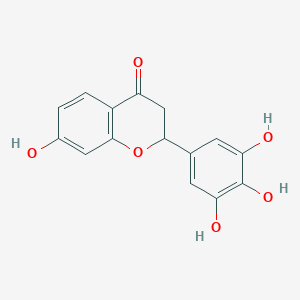
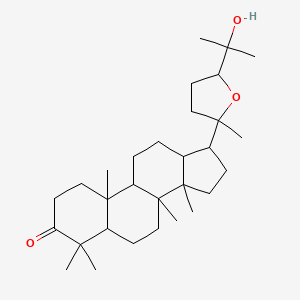



![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B12321491.png)
